molecular formula C17H12BrNO B14167915 Benzamide, N-(1-naphthyl)-3-bromo- CAS No. 331864-52-9

Benzamide, N-(1-naphthyl)-3-bromo-

Cat. No.: B14167915
CAS No.: 331864-52-9
M. Wt: 326.2 g/mol
InChI Key: XKNZEZOUWZIZTR-UHFFFAOYSA-N
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Description

Benzamide, N-(1-naphthyl)-3-bromo- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the naphthyl ring, which is attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-3-bromo- typically involves the bromination of N-(1-naphthyl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of Benzamide, N-(1-naphthyl)-3-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzamide, N-(1-naphthyl)-3-bromo- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in Benzamide, N-(1-naphthyl)-3-bromo- can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Benzamide, N-(1-naphthyl)-3-bromo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features make it a promising candidate for drug design and development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-naphthyl)-3-bromo- involves its interaction with specific molecular targets. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzamide, N-(1-naphthyl)-2-methyl-
  • Benzamide, N-(1-naphthyl)-4-bromo-
  • N-(1-Naphthyl)benzamide

Comparison:

  • Benzamide, N-(1-naphthyl)-3-bromo- is unique due to the presence of the bromine atom at the third position of the naphthyl ring, which imparts distinct chemical and biological properties.
  • Benzamide, N-(1-naphthyl)-2-methyl- has a methyl group instead of a bromine atom, leading to different reactivity and applications.
  • Benzamide, N-(1-naphthyl)-4-bromo- has the bromine atom at the fourth position, which affects its chemical behavior and potential uses.
  • N-(1-Naphthyl)benzamide lacks the bromine atom, making it less reactive in certain substitution reactions.

Properties

CAS No.

331864-52-9

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

3-bromo-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H12BrNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)

InChI Key

XKNZEZOUWZIZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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